4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide
Description
This compound features a 1,2-thiazole core substituted at positions 3 and 5 with carboxamide groups. The N3 position is modified with an isopropyl (propan-2-yl) group, while the N5 substituent is a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
4-amino-3-N-propan-2-yl-5-N-(pyridin-4-ylmethyl)-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-3-5-16-6-4-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQMUNRUNSBBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino group and the pyridinylmethyl substituent. Common reagents used in these reactions include thionyl chloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative with potential applications in various fields due to its unique chemical properties and structural components.
General Information:
- Molecular Formula:
- Molecular Weight: 319.38
- CAS Number: 1286699-15-7
- It contains multiple functional groups, including amino and carboxamide groups, influencing its reactivity and biological properties.
Potential Applications
Due to its structural complexity, this compound can interact with biological systems, making it a candidate for pharmacological applications. Studies on similar compounds suggest that thiazole derivatives often exhibit anti-inflammatory and antimicrobial properties because of their ability to disrupt biochemical pathways.
| Property | Description |
|---|---|
| Anti-inflammatory | Thiazole derivatives may possess the ability to mitigate inflammation by interfering with pathways that promote inflammatory responses. |
| Antimicrobial | These compounds might disrupt essential biochemical processes in microorganisms, leading to growth inhibition or cell death. |
| Pharmacokinetic Profiles | Compounds with similar structures often exhibit favorable pharmacokinetic profiles, which is crucial for drug development, influencing how the drug is absorbed, distributed, metabolized, and excreted. |
Chemical Properties and Reactions
The compound can participate in various chemical reactions due to its functional groups. For example, the amino group may become protonated when reacting with strong acids, altering its reactivity in subsequent reactions. Additionally, coupling reactions with other aromatic compounds could lead to more complex derivatives.
Research Insights
- Tryptophan-Kynurenine Pathway : Research indicates the significance of the tryptophan (Trp)-kynurenine (KYN) metabolic pathway in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds in this pathway are investigated as potential risk factors, biomarkers, or targets for interventions .
- Neuroprotection : KYN metabolites, such as kynurenic acid (KYNA), have demonstrated neuroprotective effects through their modulation of NMDA receptors. KYNA functions as a natural antagonist of the NMDA receptor, preventing neurological damage in experimental models of brain disorders .
- Antioxidant Properties : Metabolites in the KYN pathway, including KYNA and picolinic acid (PA), exhibit both antioxidant and pro-oxidant properties, depending on concentration and cellular environment, influencing oxidative stress . Tryptamine and tryptophol also show antioxidant activities, effectively scavenging radicals . Indole-3-propionic acid (IPA) has high antioxidant activity, protecting cells from oxidative damage and demonstrating neuroprotective and anti-inflammatory effects .
Related Compounds
Other compounds with similar structures, such as 4-amino-N-isopropyl-N-(3-pyridylmethyl)-3,5-isothiazoledicarboxamide and 4-amino-N3-isopropyl-N5-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide, are also being explored for their potential applications .
Mechanism of Action
The mechanism of action of 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Dihydropyridine Dicarboxamides
- Example: 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o) () Core: 1,4-dihydropyridine (non-aromatic, redox-active). Substituents: Nitrophenyl (electron-withdrawing) and dimethylaminophenyl (electron-donating). Activity: Not explicitly stated, but related dihydropyridines are known for calcium channel modulation.
Imidazole Dicarboxamides
- Example : N5-(4-fluorophenyl)-N4-(2-(pyridin-4-yl)benzyl)-1H-imidazole-4,5-dicarboxamide ()
- Core : Imidazole (aromatic, basic nitrogen atoms).
- Substituents : Fluorophenyl (lipophilic) and pyridinylbenzyl (bulky aromatic).
- Activity : Anti-dengue virus (DENV) activity reported .
- Key Difference : Thiazole lacks imidazole’s basicity, which may reduce off-target interactions but limit protonation-dependent binding .
Furan Dicarboxamides
- Example: N2,N5-Di(pyridin-4-yl)furan-2,5-dicarboxamide (Compound 4, ) Core: Furan (oxygen-containing, less polarizable). Substituents: Pyridinyl (hydrogen-bond acceptors). Synthesis Yield: 68% (vs. Key Difference: Furan’s lower aromaticity compared to thiazole may reduce stacking interactions but improve solubility .
Substituent Analysis
N3 Substituents
- Target Compound : Isopropyl (alkyl, hydrophobic).
- Analog : N3,N5-Bis(5-chloropyridin-2-yl)furan-2,5-dicarboxamide (Compound 8, )
N5 Substituents
- Target Compound : Pyridin-4-ylmethyl (aromatic, planar).
- Analog: N5-(4-fluorophenyl)-N4-(4-methylphenyl)-imidazole-4,5-dicarboxamide () Substituent: Fluorophenyl (electron-deficient).
Spectroscopic Characterization
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative with significant potential in medicinal chemistry. This compound features a complex structure that includes an amino group, a thiazole ring, and a pyridine moiety, which contribute to its diverse biological activities. The following sections detail its synthesis, biological properties, and potential applications based on current research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the formation of the thiazole ring, followed by the introduction of the amino group and the pyridine moiety. Specific catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Synthetic Pathway Example
- Formation of Thiazole Ring : Reacting appropriate thioketones with α-halo ketones.
- Introduction of Amino Group : Using amination reactions to attach the amino group.
- Pyridine Integration : Employing coupling reactions to introduce the pyridine component.
Antimicrobial Activity
Studies indicate that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Escherichia coli | 47.5 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The compound's structure allows it to interact with specific molecular targets involved in cancer pathways. Research has demonstrated that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| Jurkat | <10 | Doxorubicin |
| HT29 | <15 | Doxorubicin |
These findings highlight its potential as an anticancer agent through mechanisms involving apoptosis and disruption of cell cycle progression .
Anti-inflammatory Activity
Thiazole derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds structurally related to 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole have displayed significant reductions in inflammation markers in vitro and in vivo .
Case Studies
- Anticonvulsant Activity : A study on thiazole-integrated compounds revealed that certain analogues exhibited strong anticonvulsant effects, suggesting potential for neurological applications.
- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxicity of various thiazole derivatives showed that those with specific substitutions on the thiazole ring had enhanced activity against cancer cell lines.
Q & A
Q. What synthetic strategies are optimal for preparing 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide?
Methodological Answer: The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by Michael addition and intramolecular cyclization, as demonstrated in analogous thiazole-dicarboxamide systems. For example, refluxing precursors in ethanol with catalytic acetic acid under controlled conditions (e.g., 4-hour reflux, solvent evaporation under reduced pressure) is a validated approach. Optimize reaction parameters (e.g., solvent polarity, temperature, stoichiometry) using a statistical design of experiments (DoE) to minimize side products and maximize yield .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine X-ray crystallography (for absolute configuration determination) with multinuclear NMR (¹H, ¹³C, DEPT, HSQC) and high-resolution mass spectrometry (HRMS) . For crystallographic analysis, ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Cross-validate NMR assignments with computational methods (e.g., DFT-based chemical shift predictions) to resolve ambiguities in proton environments, particularly around the pyridinylmethyl and isopropyl substituents .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Design dose-response assays in cell lines relevant to the compound’s hypothesized targets (e.g., kinase inhibition). Use ATP-competitive binding assays if kinase activity is suspected. Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle). Validate results with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .
Advanced Research Questions
Q. How does regioselectivity in alkylation reactions of this compound’s thiazole core influence its bioactivity?
Methodological Answer: Regioselectivity is governed by electronic and steric factors at the thiazole sulfur or nitrogen sites. Use quantum mechanical calculations (e.g., Fukui indices for nucleophilicity) to predict reactive sites. Experimentally, compare alkylation outcomes under varying conditions (e.g., polar aprotic vs. protic solvents, temperature gradients). Characterize products via XRD to confirm substitution patterns and correlate with activity shifts in enzyme inhibition assays .
Q. How can computational methods accelerate reaction optimization for derivatives?
Methodological Answer: Employ reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) combined with density functional theory (DFT) to map energy landscapes. Use machine learning (ML) models trained on existing reaction databases to predict optimal solvents, catalysts, or temperatures. Validate computational predictions with high-throughput experimentation (HTE) in microreactors .
Q. How should conflicting data on the compound’s solubility and stability be resolved?
Methodological Answer: Conduct accelerated stability studies under varied pH, temperature, and light exposure. Use HPLC-UV/MS to monitor degradation products. For solubility discrepancies, apply dynamic light scattering (DLS) to detect aggregation and isothermal titration calorimetry (ITC) to measure thermodynamic solubility. Cross-reference with molecular dynamics (MD) simulations to model solvation behavior .
Q. What strategies mitigate crystallinity issues during polymorph screening?
Methodological Answer: Use crystal structure prediction (CSP) software (e.g., Mercury, Materials Studio) to identify thermodynamically stable forms. Experiment with anti-solvent crystallization or thermal gradient methods . Characterize polymorphs via powder XRD , differential scanning calorimetry (DSC) , and Raman spectroscopy . For amorphous forms, assess stability using dynamic vapor sorption (DVS) .
Q. How can tandem synthesis pathways improve yield and reduce purification steps?
Methodological Answer: Design one-pot tandem reactions (e.g., Knoevenagel-Michael-cyclization sequences) to minimize intermediate isolation. Monitor reaction progress in real time using in situ FTIR or Raman spectroscopy . Optimize catalyst loading (e.g., organocatalysts for enantioselectivity) and solvent systems (e.g., ionic liquids for improved solubility). Validate with HPLC purity analysis post-reaction .
Q. What experimental approaches distinguish kinetic vs. thermodynamic control in derivative synthesis?
Methodological Answer: Vary reaction time and temperature to trap intermediates. For kinetic control, use low temperatures and short reaction times; for thermodynamic control, employ prolonged heating. Analyze product ratios via GC-MS or LC-MS and correlate with DFT-computed transition state energies . Use Eyring plots to determine activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
